molecular formula C21H19N5O4 B12488402 1,1'-[(2-Methyl-5-nitropyrimidine-4,6-diyl)bis(iminobenzene-4,1-diyl)]diethanone

1,1'-[(2-Methyl-5-nitropyrimidine-4,6-diyl)bis(iminobenzene-4,1-diyl)]diethanone

Cat. No.: B12488402
M. Wt: 405.4 g/mol
InChI Key: RVQSNJCXUVIDNM-UHFFFAOYSA-N
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Description

1-[4-({6-[(4-ACETYLPHENYL)AMINO]-2-METHYL-5-NITROPYRIMIDIN-4-YL}AMINO)PHENYL]ETHANONE is a complex organic compound with a unique structure that includes both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-({6-[(4-ACETYLPHENYL)AMINO]-2-METHYL-5-NITROPYRIMIDIN-4-YL}AMINO)PHENYL]ETHANONE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the condensation of 4-acetylphenylamine with 6-amino-2-methyl-5-nitropyrimidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require the use of catalysts to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the synthesis process and verify the chemical structure of the compound.

Chemical Reactions Analysis

Types of Reactions

1-[4-({6-[(4-ACETYLPHENYL)AMINO]-2-METHYL-5-NITROPYRIMIDIN-4-YL}AMINO)PHENYL]ETHANONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Aromatic substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas in the presence of a palladium catalyst, and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

1-[4-({6-[(4-ACETYLPHENYL)AMINO]-2-METHYL-5-NITROPYRIMIDIN-4-YL}AMINO)PHENYL]ETHANONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[4-({6-[(4-ACETYLPHENYL)AMINO]-2-METHYL-5-NITROPYRIMIDIN-4-YL}AMINO)PHENYL]ETHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[4-[(4-acetylphenyl)amino]phenyl]ethanone: A structurally similar compound with different substituents.

    1-[4-[(4,6-dimethyl-2-pyrimidinyl)amino]phenyl]ethanone: Another related compound with variations in the pyrimidine ring.

Uniqueness

1-[4-({6-[(4-ACETYLPHENYL)AMINO]-2-METHYL-5-NITROPYRIMIDIN-4-YL}AMINO)PHENYL]ETHANONE is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C21H19N5O4

Molecular Weight

405.4 g/mol

IUPAC Name

1-[4-[[6-(4-acetylanilino)-2-methyl-5-nitropyrimidin-4-yl]amino]phenyl]ethanone

InChI

InChI=1S/C21H19N5O4/c1-12(27)15-4-8-17(9-5-15)24-20-19(26(29)30)21(23-14(3)22-20)25-18-10-6-16(7-11-18)13(2)28/h4-11H,1-3H3,(H2,22,23,24,25)

InChI Key

RVQSNJCXUVIDNM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C(=N1)NC2=CC=C(C=C2)C(=O)C)[N+](=O)[O-])NC3=CC=C(C=C3)C(=O)C

Origin of Product

United States

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